molecular formula C7H9ClN4O4S B12576782 Perchloric acid--2-[(pyridin-4-yl)methylidene]hydrazine-1-carbothioamide (1/1) CAS No. 189324-88-7

Perchloric acid--2-[(pyridin-4-yl)methylidene]hydrazine-1-carbothioamide (1/1)

Cat. No.: B12576782
CAS No.: 189324-88-7
M. Wt: 280.69 g/mol
InChI Key: BNYNNIIZIVWONN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perchloric acid–2-[(pyridin-4-yl)methylidene]hydrazine-1-carbothioamide (1/1) is a chemical compound with the molecular formula C7H9ClN4O4S It is known for its unique structure, which includes a pyridine ring and a hydrazine-1-carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of perchloric acid–2-[(pyridin-4-yl)methylidene]hydrazine-1-carbothioamide typically involves the reaction of pyridine-4-carbaldehyde with hydrazine-1-carbothioamide in the presence of perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a specific temperature range and reaction time to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reaction vessels, optimizing reaction conditions for higher yields, and implementing purification techniques to ensure the compound meets industrial standards. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Perchloric acid–2-[(pyridin-4-yl)methylidene]hydrazine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with different functional groups, while reduction may produce reduced forms with altered chemical properties.

Scientific Research Applications

Perchloric acid–2-[(pyridin-4-yl)methylidene]hydrazine-1-carbothioamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of perchloric acid–2-[(pyridin-4-yl)methylidene]hydrazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Hydrazine-1-carbothioamide derivatives: These compounds share the hydrazine-1-carbothioamide group and may have similar chemical properties.

    Pyridine derivatives: Compounds with a pyridine ring structure may exhibit similar reactivity and applications.

Uniqueness

Perchloric acid–2-[(pyridin-4-yl)methylidene]hydrazine-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

189324-88-7

Molecular Formula

C7H9ClN4O4S

Molecular Weight

280.69 g/mol

IUPAC Name

perchloric acid;(pyridin-4-ylmethylideneamino)thiourea

InChI

InChI=1S/C7H8N4S.ClHO4/c8-7(12)11-10-5-6-1-3-9-4-2-6;2-1(3,4)5/h1-5H,(H3,8,11,12);(H,2,3,4,5)

InChI Key

BNYNNIIZIVWONN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C=NNC(=S)N.OCl(=O)(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.